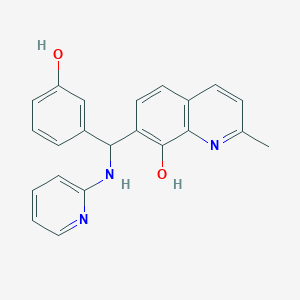
7-((3-Hidroxifenil)(piridin-2-ilamino)metil)-2-metilquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The compound also contains a hydroxyphenyl group, a pyridin-2-ylamino group, and a methyl group. This unique structure endows the compound with a range of chemical and biological properties, making it of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mode of action of such compounds often involves interaction with specific protein targets in the cell, leading to modulation of their activity. This can result in changes in cellular processes and biochemical pathways, ultimately leading to the observed biological effects .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and ability to cross cell membranes can affect its ADME properties .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with a hydroxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridin-2-ylamino Group: This step involves the nucleophilic substitution reaction where the quinoline derivative is reacted with 2-aminopyridine under basic conditions.
Methylation: The final step is the methylation of the quinoline nitrogen, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride, while nucleophilic substitution can be carried out under basic conditions using reagents like sodium hydroxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Coupling Reactions: Biaryl and other coupled products.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are important in biological systems.
Hydroxyphenyl Derivatives: Compounds like tyrosol and hydroxytyrosol, which are found in olive oil and have antioxidant properties.
Uniqueness
7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol is unique due to its combination of a quinoline core with hydroxyphenyl and pyridin-2-ylamino groups This unique structure imparts a range of chemical and biological properties that are not found in simpler compounds
Propiedades
IUPAC Name |
7-[(3-hydroxyphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-14-8-9-15-10-11-18(22(27)21(15)24-14)20(16-5-4-6-17(26)13-16)25-19-7-2-3-12-23-19/h2-13,20,26-27H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKOJUDUHKCBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC(=CC=C3)O)NC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

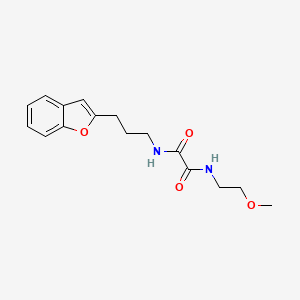
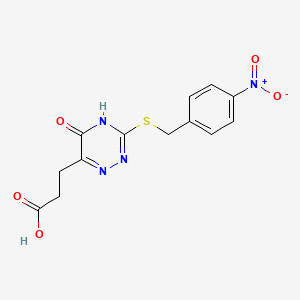
![4-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2387180.png)
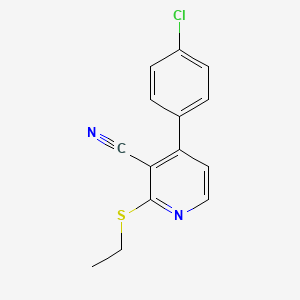
![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2387182.png)
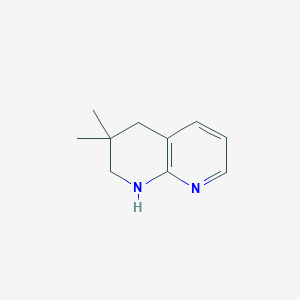
![6-[(2,6-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387189.png)
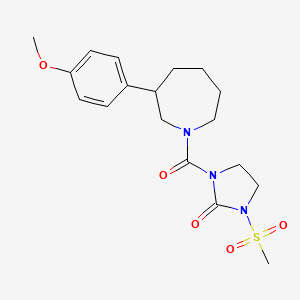
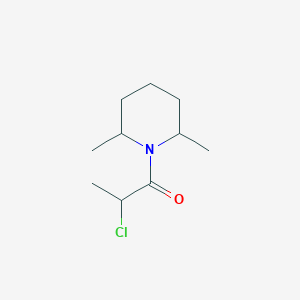
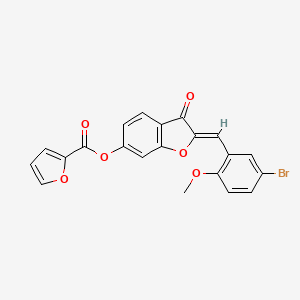
![ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387194.png)
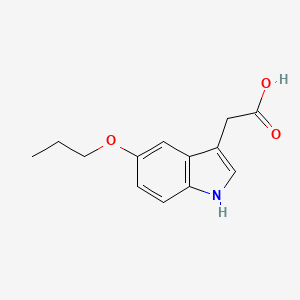
![N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride](/img/new.no-structure.jpg)
